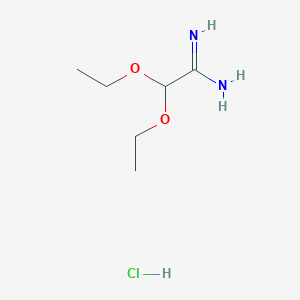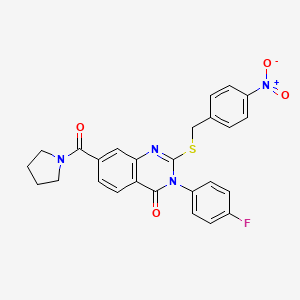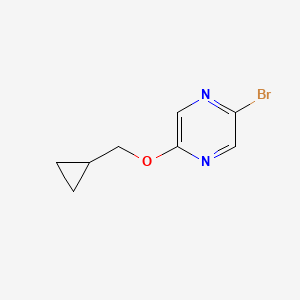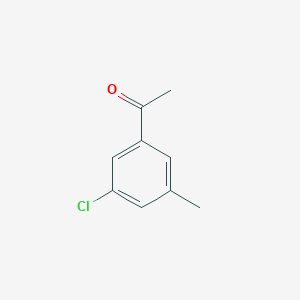![molecular formula C8H15Cl2N3 B2556750 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride CAS No. 2470436-51-0](/img/structure/B2556750.png)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the imidazo[1,5-a]pyridine class . Imidazo[1,5-a]pyridines are known for their wide range of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have been synthesized through condensation reactions . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Wissenschaftliche Forschungsanwendungen
Emissive Properties and Organic Dyes A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized, displaying intense fluorescence upon UV light excitation. These compounds, showcasing large Stokes shifts and high quantum yields, demonstrate potential as organic dyes with tunable emissive properties for applications in material science and molecular probes. The study suggests the possibility of embedding these compounds in polymeric matrices for further photophysical exploration, indicating their suitability for advanced optical applications (Marchesi, Brenna, & Ardizzoia, 2019).
Farnesyltransferase Inhibitors Research into the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system aimed at producing farnesyltransferase inhibitors revealed improved in vivo metabolic stability. These conformationally restricted analogues demonstrate the compound's potential in therapeutic applications, particularly in targeting proteins involved in cancer progression and other diseases associated with protein prenylation (Dinsmore et al., 2000).
Insecticidal Applications A study on tetrahydroimidazo[1,2-a]pyridine derivatives synthesized through a catalyst-free aza-Diels-Alder reaction reported significant insecticidal activities against pea aphids, highlighting the influence of substituents on biological activity. This research offers insights into the design of new agrochemicals, particularly noting the enhanced activity with the introduction of a fluoro group (Zhang et al., 2010).
Antifungal and Antitumor Agents Novel thiazole-based compounds have shown promising antifungal and antitumor activities, offering a new avenue for therapeutic applications. These compounds exhibited significant in vitro efficacy against various human tumor cell lines and fungi, underscoring their potential in developing new treatments for cancer and fungal infections (Ramírez et al., 2015).
DNA Binding and Apoptosis Induction Research into pyridine-based ligands and their metal complexes has unveiled their strong luminescence and potential DNA-binding capabilities, suggesting applications in cancer therapy through apoptosis induction. The selective inhibition of cancer cell growth by these complexes, especially in colon cancer cells, positions them as potential candidates for novel anticancer drugs (Haleel et al., 2014).
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;;/h6H,1-5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFVWKGWNCGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

